molecular formula C6H12N2O B3168280 N,N-Dimethyl-3-azetidinecarboxamide CAS No. 927525-03-9

N,N-Dimethyl-3-azetidinecarboxamide

Cat. No. B3168280
CAS RN: 927525-03-9
M. Wt: 128.17
InChI Key: WFIFISZIQCYPCA-UHFFFAOYSA-N
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Description

“N,N-Dimethyl-3-azetidinecarboxamide” is a chemical compound . It is also known as “N,N-Dimethylazetidine-3-carboxamide hydrochloride” with a CAS Number of 927390-60-1 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H12N2O . The InChI code is 1S/C6H12N2O.ClH/c1-8(2)6(9)5-3-7-4-5;/h5,7H,3-4H2,1-2H3;1H .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature . It has a molecular weight of 164.63 .

Mechanism of Action

The mechanism of action of N,N-Dimethyl-3-azetidinecarboxamide is not well understood. However, it is believed that this compound interacts with proteins and other biomolecules in the cell, leading to changes in their structure and function. This compound has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties, which make it a potential candidate for the treatment of pain and inflammation. This compound has also been shown to have anticonvulsant properties, which make it a potential candidate for the treatment of epilepsy. Furthermore, this compound has been shown to have neuroprotective properties, which make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

N,N-Dimethyl-3-azetidinecarboxamide has several advantages for lab experiments. It is a versatile compound that can be used as a solvent, a reagent, and a building block in the synthesis of various organic compounds. It is also a chiral auxiliary that can be used to control the stereochemistry of the reaction. However, this compound has some limitations. It is a toxic compound that can cause harm to the environment and the human body. Therefore, it should be handled with care, and proper safety measures should be taken when working with this compound.

Future Directions

There are several future directions for the research on N,N-Dimethyl-3-azetidinecarboxamide. One potential direction is to investigate its potential as a therapeutic agent for the treatment of pain, inflammation, epilepsy, and neurodegenerative diseases. Another potential direction is to investigate its potential as a chiral auxiliary in asymmetric synthesis. Furthermore, the development of new synthetic methods for this compound and its derivatives could lead to the discovery of new compounds with unique chemical and biological properties.
Conclusion:
In conclusion, this compound is a versatile compound that has been widely used in scientific research. Its unique chemical properties make it a valuable tool in organic synthesis, coordination chemistry, and asymmetric synthesis. This compound has also been shown to have various biochemical and physiological effects, which make it a potential candidate for the treatment of pain, inflammation, epilepsy, and neurodegenerative diseases. However, its toxic nature requires careful handling and proper safety measures. There are several future directions for the research on this compound, which could lead to the discovery of new compounds with unique chemical and biological properties.

Scientific Research Applications

N,N-Dimethyl-3-azetidinecarboxamide has been widely used in scientific research due to its unique chemical properties. It has been used as a solvent, a reagent, and a building block in the synthesis of various organic compounds. This compound has also been used as a ligand in coordination chemistry, where it forms complexes with metal ions. Furthermore, this compound has been used as a chiral auxiliary in asymmetric synthesis, where it helps to control the stereochemistry of the reaction.

Safety and Hazards

The compound is classified under GHS07 for safety . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . The precautionary statements include P261, P305, P338, P351, suggesting measures such as avoiding breathing dust/fume/gas/mist/vapors/spray, and in case of eye contact, rinse cautiously with water for several minutes .

properties

IUPAC Name

N,N-dimethylazetidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8(2)6(9)5-3-7-4-5/h5,7H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIFISZIQCYPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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